2-(4-Fluorophenyl)benzofuran
Overview
Description
2-(4-Fluorophenyl)benzofuran is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It is used in the synthesis of more complex systems and is found in many biologically significant molecules .
Synthesis Analysis
The synthesis of a biologically active benzofuran derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, has been described in the literature . The synthesis involves four steps starting from commercially available materials 2-bromo-4-methoxy-phenol and para-fluorophenylacetylene . Another synthesis method involves treating 2-(4-fluorophenyl)-5-phenylbenzofuran-3-carboxylic acid with substituted 2-hydroxyacetophenones in dry pyridine and POCl3 .Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied for its influence on optical properties, especially when used in biological imaging . The structure modulation was carried out by attaching additional electron-donating and electron-withdrawing substituents .Chemical Reactions Analysis
The chemical reactions of benzofuran derivatives have been studied, particularly in the context of their potential to inhibit tubulin polymerization and/or epidermal growth factor receptor tyrosine kinase (EGFR-TK) phosphorylation .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by the presence of various substituents . For example, the presence of the -NO2 substituent results in significant solvatochromic shifts .Scientific Research Applications
Crystal Structure and Molecular Interactions
- Intermolecular Interactions: Research shows that compounds related to 2-(4-Fluorophenyl)benzofuran often exhibit interesting intermolecular interactions, such as aromatic π–π interactions, halogen bonding, and hydrogen bonding. For instance, one study on a related compound, 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, revealed aromatic π–π interactions and a Br⋯O halogen bond (Choi, Seo, Son & Lee, 2010).
- Molecular Geometry: The molecular geometry of these compounds is another area of interest. Studies have noted that the 4-fluorophenyl ring in these compounds often has a significant dihedral angle with the benzofuran fragment, which could influence their chemical properties (Choi et al., 2010).
Potential Applications in Material Science
- Crystal Engineering: The unique intermolecular interactions and molecular geometries of these compounds suggest potential applications in crystal engineering and design of new materials. The observed halogen bonds, for instance, can be instrumental in designing molecular assemblies and networks (Choi et al., 2010).
Pharmacological Research
- Drug Design and Development: Although specific pharmacological applications for 2-(4-Fluorophenyl)benzofuran itself are not highlighted in the available literature, the structural insights from related compounds could inform the design and development of new drugs, especially considering the importance of molecular shape and intermolecular forces in drug efficacy (Choi et al., 2010).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . In addition, benzofuran-chalcone hybrids have shown significant antigrowth effects against the MCF-7 cell line, suggesting potential for future anticancer therapies .
properties
IUPAC Name |
2-(4-fluorophenyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKOXOJYMOLKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)benzofuran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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